4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216481-17-2
VCID: VC6703159
InChI: InChI=1S/C29H23N3O2S.ClH/c30-17-25-24-15-16-32(18-20-7-3-1-4-8-20)19-26(24)35-29(25)31-28(34)23-13-11-22(12-14-23)27(33)21-9-5-2-6-10-21;/h1-14H,15-16,18-19H2,(H,31,34);1H
SMILES: C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl
Molecular Formula: C29H24ClN3O2S
Molecular Weight: 514.04

4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

CAS No.: 1216481-17-2

Cat. No.: VC6703159

Molecular Formula: C29H24ClN3O2S

Molecular Weight: 514.04

* For research use only. Not for human or veterinary use.

4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride - 1216481-17-2

Specification

CAS No. 1216481-17-2
Molecular Formula C29H24ClN3O2S
Molecular Weight 514.04
IUPAC Name 4-benzoyl-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C29H23N3O2S.ClH/c30-17-25-24-15-16-32(18-20-7-3-1-4-8-20)19-26(24)35-29(25)31-28(34)23-13-11-22(12-14-23)27(33)21-9-5-2-6-10-21;/h1-14H,15-16,18-19H2,(H,31,34);1H
Standard InChI Key OCHMBPOEDZKJLQ-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl

Introduction

The compound 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a complex organic molecule that combines elements of benzamide and thienopyridine structures. This compound is not explicitly detailed in the provided search results, but its components and related compounds offer insights into its potential properties and applications.

N-Benzoyl-N'-(6-Benzyl-3-Cyano-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridin-2-Yl)Thiourea

This compound shares a similar thienopyridine core with the target compound but differs in its thiourea moiety instead of benzamide. Its molecular formula is C23H20N4OS2, and it has a molecular weight of 432.5611 g/mol .

N'-(6-Benzyl-3-Cyano-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridin-2-Yl)-N,N-Dimethylformimidamide

This compound has a molecular formula of C18H20N4S and a molecular weight of 324.4 g/mol. It is another derivative of the thienopyridine core, with different functional groups attached .

2-Amino-6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide

This compound features a similar thienopyridine structure but with an amino group and a carboxamide moiety. Its molecular weight is 287.4 g/mol .

Medicinal Applications

Heterocyclic compounds like thienopyridines are extensively studied for their potential in medicinal science, including antimicrobial, anti-inflammatory, and anticancer activities . While specific research on 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is not available, related compounds suggest potential biological activity.

Chemical Synthesis

The synthesis of such compounds typically involves complex organic chemistry techniques, including condensation reactions and reductive alkylations . The presence of a hydrochloride salt suggests that the compound might be prepared or isolated in a form that enhances its solubility or stability.

Potential Biological Activities

Compound TypePotential Biological Activities
ThienopyridinesAntimicrobial, Anti-inflammatory, Anticancer
BenzamidesAntimicrobial, Anti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator